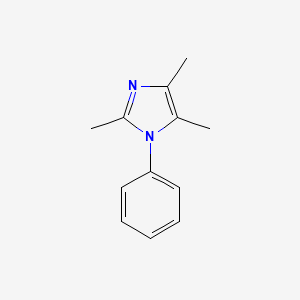
2,4,5-Trimethyl-1-phenyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-Trimethyl-1-phenyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trimethyl-1-phenyl-1H-imidazole typically involves the cyclization of appropriate precursors. One common method is the reaction of an aromatic aldehyde, benzil, and ammonium acetate in the presence of a catalyst. For instance, a one-pot synthesis using lactic acid as a promoter at 160°C has been reported to be effective . This method is environmentally benign and works well with aromatic aldehydes containing both electron-donating and electron-withdrawing groups.
Industrial Production Methods: Industrial production of this compound often employs multicomponent reactions to enhance yield and reduce reaction time. The use of heterogeneous catalysts such as Lewis acids (e.g., NiCl₂·6H₂O, ZrCl₄) and ionic liquids has been explored to achieve efficient synthesis . These methods are designed to be scalable and environmentally friendly, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2,4,5-Trimethyl-1-phenyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like tert-butylhydroperoxide (TBHP).
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The methyl and phenyl groups on the imidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: TBHP in the presence of a catalyst.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Electrophilic substitution using halogens or nucleophilic substitution using nucleophiles like amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional functional groups, while substitution reactions can introduce various substituents on the imidazole ring.
Scientific Research Applications
2,4,5-Trimethyl-1-phenyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly antifungal and anti-inflammatory drugs.
Industry: The compound is utilized in the production of dyes, pigments, and functional materials for electronic applications
Mechanism of Action
The mechanism of action of 2,4,5-Trimethyl-1-phenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, modulating their activity. For instance, imidazole derivatives are known to inhibit cytochrome P450 enzymes, affecting drug metabolism. The presence of methyl and phenyl groups can enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
2,4,5-Triphenyl-1H-imidazole: Similar in structure but with phenyl groups instead of methyl groups.
1-Phenylimidazole: Lacks the additional methyl groups, resulting in different chemical properties.
2,4,5-Trisubstituted Imidazoles: A broader category that includes various substituents at the 2, 4, and 5 positions.
Uniqueness: The presence of these groups can influence its solubility, stability, and interaction with other molecules, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C12H14N2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
2,4,5-trimethyl-1-phenylimidazole |
InChI |
InChI=1S/C12H14N2/c1-9-10(2)14(11(3)13-9)12-7-5-4-6-8-12/h4-8H,1-3H3 |
InChI Key |
HLUKBNUNRRERNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=N1)C)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















